The compound can be classified under various chemical categories including:
It is often studied in the context of drug design and development due to its structural attributes that may influence biological activity .
The synthesis of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid typically involves several key steps:
The molecular structure of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid features:
Key structural data includes:
Nuclear magnetic resonance spectroscopy and X-ray crystallography are commonly used techniques for confirming the molecular structure .
The chemical reactivity of this compound can be summarized as follows:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity .
The mechanism of action for 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid is primarily studied in relation to its potential pharmacological effects:
Kinetic studies reveal that the compound exhibits competitive inhibition characteristics with IC50 values determined through enzyme assays .
The physical and chemical properties of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid include:
Key physical properties include:
The applications of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid span various scientific fields:
Cyclic imides represent a privileged scaffold in medicinal chemistry due to their distinctive electronic properties, conformational rigidity, and versatile hydrogen-bonding capabilities. The isoindole-1,3-dione moiety, a bicyclic imide structure, serves as a robust pharmacophore capable of engaging in specific dipole-dipole interactions and π-stacking with biological targets. This ring system’s planar carbonyl groups act as hydrogen-bond acceptors, facilitating binding to enzyme active sites, while its hydrophobic character enhances membrane permeability. Derivatives of hexahydroisoindole-1,3-dione, such as 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid, further incorporate stereochemical complexity and partial saturation, which can modulate bioavailability and target selectivity. These structural attributes underpin their utility in designing enzyme inhibitors, receptor antagonists, and antimicrobial agents, positioning them as critical templates in rational drug design [3] [8].
The pharmacological relevance of isoindole-1,3-dione derivatives stems from their biomimetic properties, allowing them to mimic peptide bonds or endogenous carboxylate-containing metabolites. In 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid, the hexahydroisoindole core reduces the ring’s aromaticity compared to phthalimides, introducing chiral centers (3a and 7a) and enhancing three-dimensional diversity. This modification impacts ligand-target kinetics by altering electron distribution and solvation parameters. The 4-methylpentanoic acid side chain introduces a branched aliphatic group, which promotes hydrophobic interactions with enzyme subsites—a feature exploited in protease inhibition. Molecular modeling studies confirm that such derivatives adopt optimal conformations for occupying deep, asymmetric binding pockets, as evidenced in cruzain (cysteine protease) inhibition, where the imide carbonyls coordinate with catalytic residues like Cys25 and His162 [3] [8].
Table 1: Core Nomenclature of Key Cyclic Imide Derivatives
Systematic Name | Synonyms | CAS Number | Molecular Formula |
---|---|---|---|
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid | N/A | 69705-72-2 | C₁₄H₁₉NO₄ |
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid | IUPAC-accepted variant | 346665-94-9 | C₁₅H₁₉NO₄ |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid | Phthaloyl leucine; Pht-DL-Leu-OH | 19506-89-9 | C₁₄H₁₅NO₄ |
The investigation of alkanoic acid-substituted hexahydroisoindolediones emerged from early studies on phthalimide-based biologics. Initial analogs featured simple alkyl chains, but the incorporation of branched residues like the 4-methylpentanoyl group (derived from leucine) marked a strategic shift toward leveraging natural product-inspired hydrophobicity. This compound class gained prominence through structure-activity relationship (SAR) campaigns targeting parasitic proteases, particularly cruzain—a therapeutic target for Chagas disease. Researchers optimized early micromolar inhibitors (e.g., compound 3a, IC₅₀ = 2.2 μM) by introducing the hexahydroisoindole scaffold coupled with 4-methylpentanoic acid, achieving nanomolar potency (e.g., inhibitor 10j, IC₅₀ = 0.6 μM). The hexahydro core’s flexibility improved selectivity over human proteases compared to rigid phthalimides, while the carboxylic acid enabled reversible ionic interactions with cruzain’s active site, reducing off-target toxicity [3] [8].
Table 2: Physicochemical and Research Parameters of Key Derivatives
Property | 2-(1,3-Dioxo...)-4-methyl-pentanoic acid | Related Cruzain Inhibitor (10j) | Early Phthalimide Analogs |
---|---|---|---|
Molecular Weight | 265.30 g/mol (C₁₄H₁₉NO₄) | ~350 g/mol | 261.27 g/mol |
Purity (Commercial Sources) | 95% (Sigma-Aldrich) | >98% (Synthetic) | Variable |
Cruzain Inhibition (IC₅₀) | Not reported | 0.6 μM | 2.2 μM (Initial lead) |
Antiparasitic Activity (T. cruzi) | Not reported | 1.0 μM (Amastigotes) | >10 μM |
Key Structural Advance | Partial saturation; chiral centers | Optimized side chain | Aromatic imide |
The synthesis of these compounds enabled critical milestones in antiparasitic drug discovery:
Chemical Structure:
O O ║ ║ ┌─┴─┐ ┌─┴─┐ │ │ N─CH(CH₂CH(CH₃)₂)C(O)OH │ │ └─┬─┘ └─┬─┘ ║ ║ O O
Diagram: Core structure of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-methyl-pentanoic acid. Note the partially saturated bicyclic system (3a,4,7,7a-tetrahydro) and chiral α-carbon.
This historical trajectory underscores the scaffold’s evolution from a simple enzyme inhibitor to a refined chemotype with validated in vitro efficacy and translational potential. Current research focuses on further optimizing substituent patterns to enhance pharmacokinetics while retaining reversible target engagement [3] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: